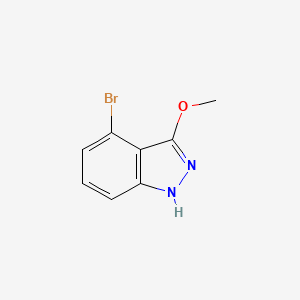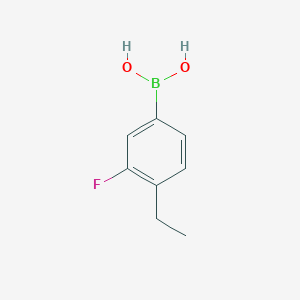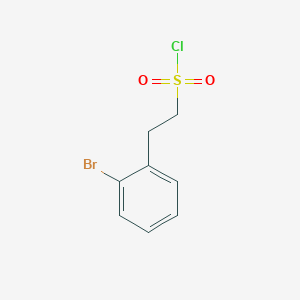
2-(2-Bromophenyl)ethanesulfonyl chloride
Vue d'ensemble
Description
“2-(2-Bromophenyl)ethanesulfonyl chloride” is an organic compound with a molecular weight of 283.57 . It is also known as Besclofenac.
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-bromophenyl)ethanesulfonyl chloride . The InChI code for this compound is 1S/C8H8BrClO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Bromophenyl)ethanesulfonyl chloride” include a molecular weight of 283.57 .Applications De Recherche Scientifique
Synthesis Methodologies
- Ammonia Equivalent for Amination of Aryl Halides : Utilized as an ammonia equivalent in the palladium-catalyzed amination of aryl bromides and aryl chlorides, leading to the preparation of anilines, including those with sensitive functional groups (Prakash Anjanappa et al., 2008).
- Oxidation Technology for Water Treatment : Demonstrated the oxidation of bromophenols by peroxydisulfate activated by carbon nanotube, which is a novel nonradical oxidation technology for selectively eliminating toxic byproducts in treated water effluent (Chaoting Guan et al., 2017).
- Preparation of Ethane Sulphonamide : The synthesis process involves the chlorination of ethyl mercaptan, showcasing a method to obtain crude ethanesulphonamide through a reaction with ethanesulfonyl chloride (Hao Li-yong, 2002).
Environmental and Analytical Studies
- Brominated Polymeric Products : Investigated the formation of hydroxylated polybrominated diphenyl ethers and hydroxylated polybrominated biphenyls on the carbon nanotube surface, revealing pathways that involve the generation of bromophenoxyl radicals from bromophenols' one-electron oxidation (Chaoting Guan et al., 2017).
Chemical Reactions and Transformations
- Stille Cross-Couplings : 2-(2-Bromophenyl)ethanesulfonyl chloride derivatives have been used in palladium-catalyzed Stille cross-couplings of sulfonyl chlorides and organostannanes, a method that realizes new and economical ways for the generation of C-C bonds, opening new possibilities for medicinal chemistry and material sciences (S. R. Dubbaka & P. Vogel, 2003).
Propriétés
IUPAC Name |
2-(2-bromophenyl)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAWRLSTJFBDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCS(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)ethanesulfonyl chloride | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

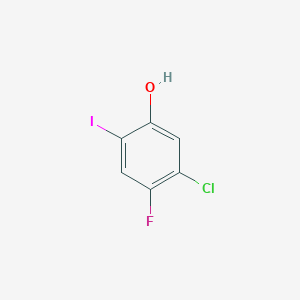

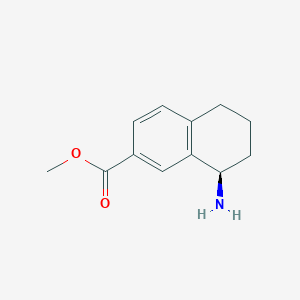



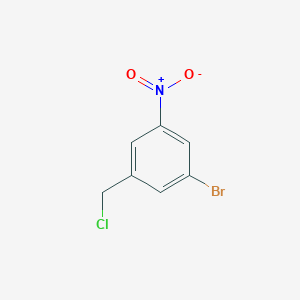
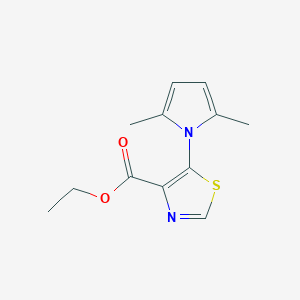

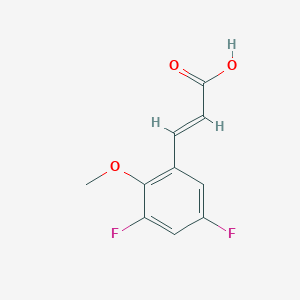

![Spiro[3.3]heptan-2-amine](/img/structure/B1444731.png)
